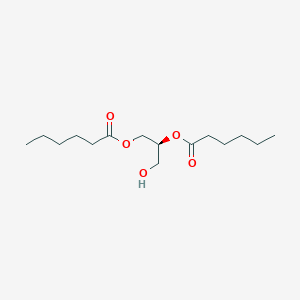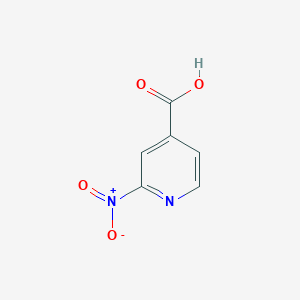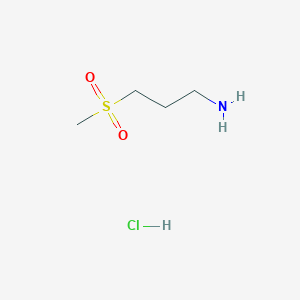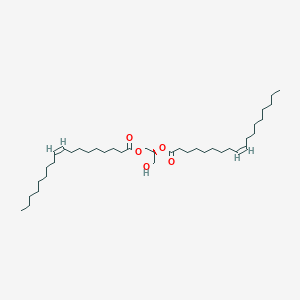![molecular formula C19H33NO2 B053036 methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate CAS No. 113507-74-7](/img/structure/B53036.png)
methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a member of the aziridine family, which is known for its unique chemical properties and biological activities. In
Mécanisme D'action
The mechanism of action of methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. The aziridine ring of the compound is highly reactive and can undergo ring-opening reactions with nucleophiles such as amino acids and DNA bases. This can lead to the formation of covalent adducts that can interfere with normal cellular processes.
Effets Biochimiques Et Physiologiques
Methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus. In plants, it has been shown to have growth-regulating effects and can induce systemic acquired resistance against pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate in lab experiments is its high reactivity, which allows for the formation of a wide range of derivatives and adducts. This can be useful for studying the structure-activity relationships of the compound and its derivatives. However, the high reactivity of the compound can also be a limitation, as it can lead to non-specific interactions with biological molecules and make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate. One area of interest is the development of novel derivatives and analogs with improved biological activities and selectivity. Another area of interest is the elucidation of the mechanism of action of the compound and its derivatives, which could provide insights into the design of more effective drugs and pesticides. Finally, the study of the environmental fate and toxicity of the compound and its derivatives is also an important area for future research.
Méthodes De Synthèse
The synthesis method of methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate involves the reaction of pentadec-3-enylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction leads to the formation of the desired product with a yield of around 60%. The purity of the product can be improved by using column chromatography or recrystallization techniques.
Applications De Recherche Scientifique
Methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been shown to have anticancer, antiviral, and antibacterial activities. In agriculture, it has been studied as a potential biopesticide and growth regulator. In materials science, it has been used as a monomer for the synthesis of polymers and as a building block for the preparation of functionalized surfaces.
Propriétés
Numéro CAS |
113507-74-7 |
|---|---|
Nom du produit |
methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate |
Formule moléculaire |
C19H33NO2 |
Poids moléculaire |
307.5 g/mol |
Nom IUPAC |
methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate |
InChI |
InChI=1S/C19H33NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20-17)19(21)22-2/h13-14,17H,3-12,15-16H2,1-2H3/b14-13+ |
Clé InChI |
KUYGCVCTWOZKGR-BUHFOSPRSA-N |
SMILES isomérique |
CCCCCCCCCCC/C=C/CCC1C(=N1)C(=O)OC |
SMILES |
CCCCCCCCCCCC=CCCC1C(=N1)C(=O)OC |
SMILES canonique |
CCCCCCCCCCCC=CCCC1C(=N1)C(=O)OC |
Synonymes |
dysidazirine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)
![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)

